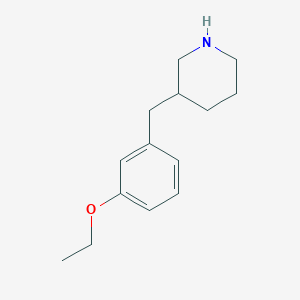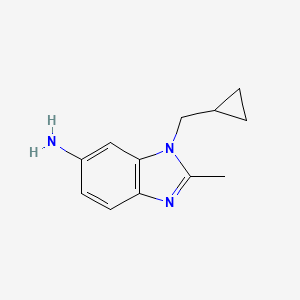
2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine is a synthetic organic compound characterized by the presence of fluorine atoms and nitro groups attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzaldehyde, acetone, and ammonium acetate.
Introduction of Nitro Groups: The nitro groups are introduced via nitration reactions using nitric acid and sulfuric acid as nitrating agents.
Fluorination: The fluorine atoms are incorporated through electrophilic aromatic substitution reactions using fluorinating agents like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms and nitro groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
2,6-Bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one: Similar structure but lacks nitro groups.
2,6-Bis(4-fluorophenyl)pyridine-4-carboxylic acid: Contains a pyridine ring instead of a piperidine ring.
3-Allyl 2,6-bis(4-fluorophenyl)piperidine-4-one: Contains an allyl group instead of nitro groups.
Uniqueness
2,6-Bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine is unique due to the presence of both fluorine atoms and nitro groups, which can significantly impact its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
属性
分子式 |
C19H19F2N3O4 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
2,6-bis(4-fluorophenyl)-4,4-dimethyl-3,5-dinitropiperidine |
InChI |
InChI=1S/C19H19F2N3O4/c1-19(2)17(23(25)26)15(11-3-7-13(20)8-4-11)22-16(18(19)24(27)28)12-5-9-14(21)10-6-12/h3-10,15-18,22H,1-2H3 |
InChI 键 |
OLWNCVCXQCBLHB-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(NC(C1[N+](=O)[O-])C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


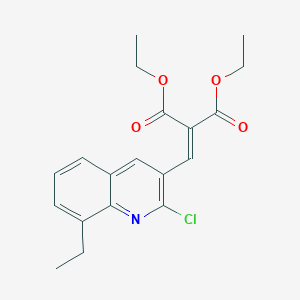

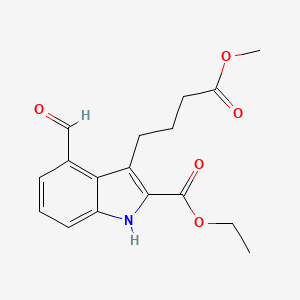
![2-[4-(4-Bromophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12622579.png)
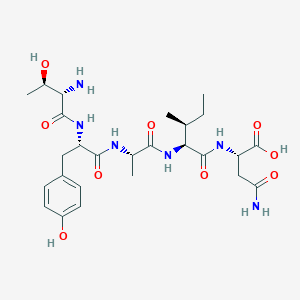
![3-[2-(Trimethylsilyl)ethylidene]oxolan-2-one](/img/structure/B12622593.png)
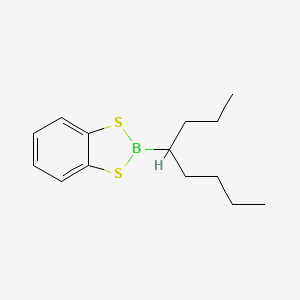
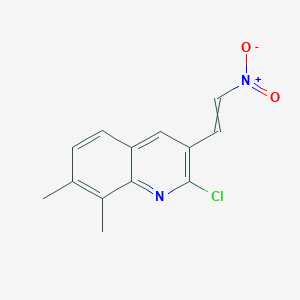
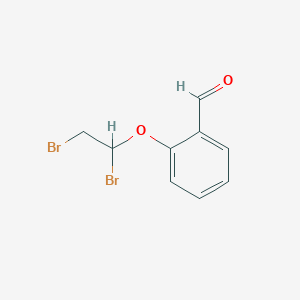
![2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B12622618.png)
![3-Bromo-2-[(thiophen-3-yl)ethynyl]thiophene](/img/structure/B12622620.png)
![1H-Thiazolo[4,5-E][1,3,4]thiadiazine](/img/structure/B12622626.png)
